
Methyl 2,3-diaminopropanoate dihydrochloride
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Overview
Description
Methyl 2,3-diaminopropanoate dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O2 It is a derivative of 2,3-diaminopropionic acid, where the carboxyl group is esterified with methanol, and it exists as a dihydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-diaminopropionate dihydrochloride typically involves the esterification of 2,3-diaminopropionic acid with methanol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. The general reaction scheme is as follows:
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Esterification:
- React 2,3-diaminopropionic acid with methanol.
- Use an acid catalyst such as sulfuric acid.
- Heat the reaction mixture under reflux conditions.
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Formation of Dihydrochloride Salt:
- Add hydrochloric acid to the esterified product.
- Isolate the dihydrochloride salt by crystallization.
Industrial Production Methods: Industrial production methods for methyl 2,3-diaminopropionate dihydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated crystallization systems.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-diaminopropanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Use reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 2,3-diaminopropanoate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,3-diaminopropionate dihydrochloride involves its interaction with biological molecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. It may also modify proteins through covalent attachment to amino acid residues, altering their structure and function. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
2,3-Diaminopropionic acid: The parent compound, which lacks the methyl ester group.
Methyl 2,3-diaminopropionate: The esterified form without the dihydrochloride salt.
2,3-Diaminopropionic acid hydrochloride: The hydrochloride salt of the parent compound.
Uniqueness: Methyl 2,3-diaminopropanoate dihydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino groups and the ester functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
6059-44-5 |
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Molecular Formula |
C4H12Cl2N2O2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
methyl 2,3-diaminopropanoate;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-8-4(7)3(6)2-5;;/h3H,2,5-6H2,1H3;2*1H |
InChI Key |
MIOQZKCEDSNQNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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